1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine
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Overview
Description
1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of 1-benzyl-2-methyl-1H-benzimidazole with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives such as:
1-benzyl-N-[(E)-(4-methylphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine: This compound has a similar structure but with a methyl group instead of a chlorine atom, which can affect its biological activity and chemical reactivity.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-diethylamino)phenyl]methylidene]acetohydrazide: This compound has a different substituent at the benzimidazole ring, which can lead to different biological properties.
Properties
Molecular Formula |
C22H18ClN3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C22H18ClN3/c1-16-25-21-13-20(24-14-17-7-9-19(23)10-8-17)11-12-22(21)26(16)15-18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
InChI Key |
VOAJKRKWMWBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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